2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide
CAS No.: 1171469-19-4
Cat. No.: VC11959008
Molecular Formula: C23H24N6O3S
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171469-19-4 |
|---|---|
| Molecular Formula | C23H24N6O3S |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | 2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H24N6O3S/c1-13-5-8-16(11-14(13)2)25-18(30)12-29-20(24)19(23(27-29)33-4)22-26-21(28-32-22)15-6-9-17(31-3)10-7-15/h5-11H,12,24H2,1-4H3,(H,25,30) |
| Standard InChI Key | AMWHMDLMNRKKSE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure features a pyrazole ring substituted at positions 1, 3, 4, and 5. Position 1 is occupied by an acetamide group linked to a 3,4-dimethylphenyl moiety, while position 3 contains a methylsulfanyl (-SMe) group. The 4-position is functionalized with a 1,2,4-oxadiazole ring, which is further substituted at its 3-position by a 4-methoxyphenyl group. The 5-position of the pyrazole core retains an amino (-NH₂) group. This arrangement creates a multifunctional scaffold capable of diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1171469-19-4 |
| IUPAC Name | 2-[5-Amino-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
| Molecular Formula | C₂₃H₂₄N₆O₃S |
| Molecular Weight | 464.5 g/mol |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N)C |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol common to pyrazole-oxadiazole hybrids:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate may react with a diketone precursor to form the pyrazole core.
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Oxadiazole Ring Construction: The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of an amidoxime with a carboxylic acid derivative. In this case, the 4-methoxyphenyl-substituted amidoxime could react with a carbonyl chloride to form the oxadiazole ring.
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Acetamide Linkage: The final step involves coupling the pyrazole-oxadiazole intermediate with 3,4-dimethylphenylamine using an acyl chloride or activated ester.
Analytical Characterization
Characterization relies on spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would reveal proton environments adjacent to electronegative atoms (e.g., N, O) and confirm substituent positions.
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High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula by matching the observed molecular ion ([M+H]⁺ at m/z 465.5) with theoretical values.
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Infrared (IR) Spectroscopy: Peaks near 1650–1700 cm⁻¹ indicate the presence of amide (C=O) and oxadiazole (C=N) groups.
| Parameter | Prediction |
|---|---|
| LogP (Octanol-Water) | 3.2 (moderate lipophilicity) |
| Water Solubility | ~0.05 mg/mL (low) |
| Plasma Protein Binding | 85–90% |
Comparative Analysis with Structural Analogues
Compound BB07048 (CAS 1243064-27-8), a 2-chloro-4-fluorophenyl analogue, exhibits reduced antifungal activity (MIC = 32 µg/mL) compared to the parent compound, highlighting the importance of the 3,4-dimethylphenyl group in target engagement . Conversely, replacing the oxadiazole with a triazole ring (as in L407119) diminishes COX inhibition, underscoring the oxadiazole’s role in π-π interactions with catalytic residues .
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